1,2-Diiodo-4,5-di-n-octyloxybenzene
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Overview
Description
1,2-Diiodo-4,5-di-n-octyloxybenzene is an organic compound with the molecular formula C22H36I2O2 It is characterized by the presence of two iodine atoms and two n-octyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4,5-di-n-octyloxybenzene typically involves the iodination of 4,5-di-n-octyloxybenzene. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually performed in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4,5-di-n-octyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or thiol derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
1,2-Diiodo-4,5-di-n-octyloxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-4,5-di-n-octyloxybenzene would depend on its specific application. In general, the compound can interact with various molecular targets through its iodine atoms and octyloxy groups. These interactions can influence the compound’s reactivity and its ability to participate in different chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4,5-di-n-octyloxybenzene: Similar structure but with bromine atoms instead of iodine.
1,2-Dichloro-4,5-di-n-octyloxybenzene: Similar structure but with chlorine atoms instead of iodine.
1,2-Diiodo-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of octyloxy groups.
Uniqueness
1,2-Diiodo-4,5-di-n-octyloxybenzene is unique due to the presence of both iodine atoms and long-chain octyloxy groups. This combination imparts specific chemical properties, such as increased molecular weight and potential for unique interactions in chemical reactions, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,2-diiodo-4,5-dioctoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUDLYNJMQWPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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